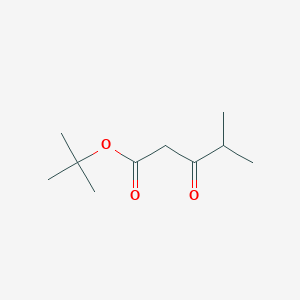









|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])O1.N1C=C[CH:14]=[CH:13][CH:12]=1.[C:17](Cl)(=O)C(C)C>C(Cl)Cl>[CH3:12][CH:13]([CH3:14])[C:4](=[O:5])[CH2:6][C:7]([O:9][C:2]([CH3:1])([CH3:10])[CH3:17])=[O:8]
|


|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° C. for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
addition funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to rt
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hr
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
Then, the reaction was quenched with water (200 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with 0.5 M HCl (×2), water (×1), and brine (×1)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organize layer was dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The crude product was azeotropically dried with benzene (250 mL)
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 200 mL of benzene
|
|
Type
|
ADDITION
|
|
Details
|
200 mL of tert-butanol was added
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hr
|
|
Duration
|
4 h
|
|
Type
|
WAIT
|
|
Details
|
After this period
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed in vacuo
|
|
Type
|
DISTILLATION
|
|
Details
|
the product then distilled on the high vacuum pump (bp 62-63° C., 0.1 mm Hg)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(CC(=O)OC(C)(C)C)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 57% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |